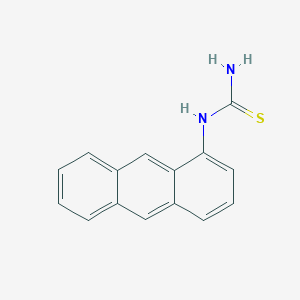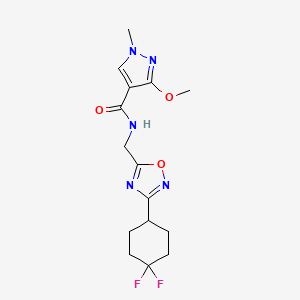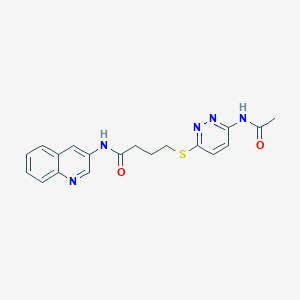
4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide is a compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is a member of the pyridazine family and has been found to exhibit promising biological activities, making it a subject of intense research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, such as 4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties. These compounds can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .
Antidepressant and Anxiolytic Effects
The pyridazine moiety is a common feature in compounds with central nervous system (CNS) activity. As such, this compound may have potential applications in the treatment of depression and anxiety disorders. Research could explore its efficacy in modulating neurotransmitter systems or neural pathways associated with mood regulation .
Antihypertensive Uses
Compounds with a pyridazine structure have been associated with antihypertensive effects. This particular compound could be investigated for its ability to influence blood pressure through vasodilation or by acting on hormonal systems that regulate cardiovascular function .
Anticancer Potential
The pyridazine ring is present in some commercially available anticancer drugs. The compound could be studied for its potential to inhibit cancer cell growth or proliferation, possibly through mechanisms involving DNA repair pathways or cell cycle regulation .
Antiplatelet and Antithrombotic Applications
Given the biological activity of pyridazine derivatives in affecting platelet aggregation, this compound might be useful in preventing thrombosis. It could be part of a new class of antiplatelet agents, contributing to the treatment and prevention of cardiovascular diseases .
Agrochemical Applications
Pyridazine derivatives are also known for their herbicidal properties. This compound could be explored for its use in agriculture, particularly in the development of new herbicides that are more effective and environmentally friendly .
Eigenschaften
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-quinolin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)21-17-8-9-19(24-23-17)27-10-4-7-18(26)22-15-11-14-5-2-3-6-16(14)20-12-15/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZUUGJZJWMPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


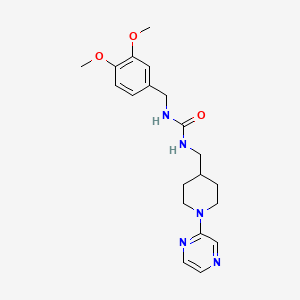
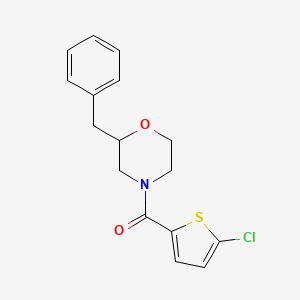
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)
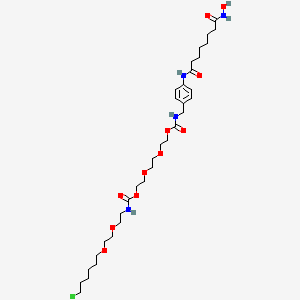
![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)
![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)
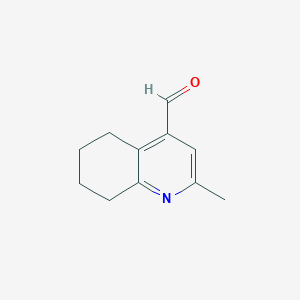
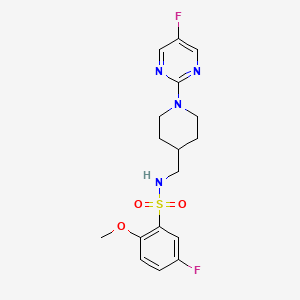
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)

